molecular formula C9H6BrNO3 B1415569 5-Bromo-2-cyano-3-methoxybenzoic acid CAS No. 1807018-44-5

5-Bromo-2-cyano-3-methoxybenzoic acid

Cat. No.: B1415569
CAS No.: 1807018-44-5
M. Wt: 256.05 g/mol
InChI Key: BLQBLECEKXAYSN-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-3-methoxybenzoic acid is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyano-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-3-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve refluxing the reactants in a suitable solvent like acetic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Potassium permanganate in acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Major Products:

    Substitution: Formation of 5-methoxy-2-cyano-3-methoxybenzoic acid.

    Oxidation: Conversion to 5-Bromo-2-carboxy-3-methoxybenzoic acid.

    Reduction: Formation of 5-Bromo-2-amino-3-methoxybenzoic acid.

Scientific Research Applications

5-Bromo-2-cyano-3-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-cyano-3-methoxybenzoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

    5-Bromo-2-methoxybenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    2-Cyano-3-methoxybenzoic acid:

    5-Bromo-2-cyano-4-methoxybenzoic acid: Similar structure but with different substitution pattern, leading to different chemical properties.

Uniqueness: 5-Bromo-2-cyano-3-methoxybenzoic acid is unique due to the combination of bromine, cyano, and methoxy groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

5-bromo-2-cyano-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-3-5(10)2-6(9(12)13)7(8)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQBLECEKXAYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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